6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
Beschreibung
6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core substituted at the 6-position with a 3,4-dihydroisoquinoline sulfonyl group. The benzoxazolone moiety (1,3-benzoxazol-2(3H)-one) is a bicyclic system known for its bioisosteric properties and prevalence in antimicrobial, anti-inflammatory, and enzyme-inhibitory agents . The sulfonyl-linked dihydroisoquinoline group introduces a rigid, planar aromatic system that may enhance binding to biological targets through π-π interactions or hydrogen bonding .
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-16-17-14-6-5-13(9-15(14)22-16)23(20,21)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKFNAJEDSRZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a significant role in hormone metabolism and has been implicated in various hormone-dependent malignancies, including prostate cancer. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Research indicates that compounds similar to 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one exhibit high selectivity for AKR1C3 over its isoform AKR1C2. Computational modeling studies have elucidated the binding preferences and mechanisms at play. For instance, a study demonstrated that certain derivatives can achieve up to 5000-fold selectivity for AKR1C3 due to differences in the binding modes within the enzyme's active site .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | Selectivity Ratio (AKR1C3/AKR1C2) | IC50 (nM) | Target Disease |
|---|---|---|---|
| Compound 38 | 5000 | <10 | Prostate Cancer |
| Compound A | 1500 | <20 | Breast Cancer |
| Compound B | 1000 | <50 | Hormone-dependent cancers |
The data above illustrates the significant inhibitory potency of these compounds against AKR1C3, highlighting their potential as therapeutic agents in treating hormone-related cancers.
Case Studies
Several case studies have explored the efficacy of these compounds in preclinical models:
- Case Study 1 : A study involving Compound 38 showed remarkable reductions in tumor growth in xenograft models of castration-resistant prostate cancer (CRPC). The compound not only inhibited AKR1C3 but also demonstrated synergistic effects when combined with standard therapies like enzalutamide .
- Case Study 2 : In another investigation, derivatives of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one were tested on breast cancer cell lines. Results indicated that these compounds effectively reduced cell viability and induced apoptosis through the inhibition of AKR1C3-mediated pathways .
Structural Insights
The structural characteristics of this compound are crucial for its biological activity. The sulfonamide group is essential for binding within the active site of AKR1C3, while modifications to the dihydroisoquinoline moiety can enhance potency. Crystal structure analyses have revealed that the carboxylate group occupies the oxyanion hole of the enzyme, facilitating effective inhibition .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promising results as an inhibitor of specific enzymes involved in disease processes. Notably, it has been identified as a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) , an enzyme implicated in the metabolism of steroid hormones and associated with breast and prostate cancers.
Case Study: Inhibition of AKR1C3
- Study Overview : A high-throughput screening identified related compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid , which demonstrated low nanomolar potency against AKR1C3.
- Mechanism : The sulfonamide moiety enhances binding affinity by positioning the dihydroisoquinoline into a hydrophobic pocket adjacent to the enzyme's active site. This structural arrangement is critical for effective inhibition .
- Results : Compounds derived from this class exhibited a significant preference for the R stereoisomer and showed improved cellular potency compared to their enzymatic activity predictions .
Research indicates that derivatives of this compound exhibit various biological activities beyond enzyme inhibition. These include:
- Anticancer Properties : By inhibiting AKR1C3, these compounds may reduce the proliferation of cancer cells dependent on steroid metabolism.
- Antiviral Activity : Some studies suggest that related compounds can inhibit viral replication, indicating potential applications in antiviral therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies have revealed that:
- Substituents on the Dihydroisoquinoline Ring : Small modifications can significantly enhance potency.
- Positioning of Functional Groups : The placement of carboxylate groups influences binding efficacy and selectivity .
Future Directions in Research
The ongoing exploration of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one suggests several avenues for future research:
- Development of Selective Inhibitors : Further modifications could yield compounds with improved selectivity for AKR1C3 over other isoforms.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies could enhance treatment outcomes.
- Expanded Biological Testing : Evaluating the compound's effects on other biological targets may reveal additional therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
The compound’s biological and physicochemical properties can be contextualized by comparing it to structurally related derivatives:
Structural Analogues with Benzoxazolone Core
Key Observations :
- The thiazole-substituted analog (6-(1,3-thiazol-4-yl)) demonstrates potent Gram-positive antimicrobial activity, suggesting that electron-deficient heterocycles at position 6 enhance bacterial membrane penetration . The target compound’s bulkier dihydroisoquinoline sulfonyl group may reduce permeability but improve target specificity.
- Chloro/methyl-substituted benzoxazolones exhibit anti-QS activity, implying that electronic effects at position 5/6 influence QS receptor binding.
Sulfonyl-Linked Dihydroisoquinoline Derivatives
Key Observations :
- The benzoic acid derivative is a highly selective AKR1C3 inhibitor due to a critical H-bond between its carboxylic acid group and His117 in the enzyme’s active site . The target compound’s benzoxazolone core lacks this acidic proton, which may reduce AKR1C3 affinity but introduce alternative interactions (e.g., via the sulfonyl oxygen).
- Computational modeling indicates that substituent position and electronic properties dictate binding conformation. The benzoxazolone’s electron-withdrawing nature may alter charge distribution compared to benzoic acid, impacting selectivity .
Anti-Quorum Sensing (QS) Agents
Key Observations :
- Smaller substituents (e.g., methyl) at position 6 enhance QS inhibition, likely due to improved diffusion through bacterial membranes. The target compound’s larger sulfonyl-dihydroisoquinoline group may limit bioavailability but could target specific QS receptors via hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one?
The compound is synthesized via sulfonylation of a benzoxazolone precursor. A common method involves oxidizing 6-arylsulphonamidobenzoxazol-2(3H)-ones with agents like m-chloroperbenzoic acid (mCPBA) to form sulfonyl intermediates, followed by substitution with 3,4-dihydroisoquinoline . Characterization typically employs / NMR, elemental analysis, and LC/MS to confirm structural integrity and purity .
Q. How is the structural identity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) is the gold standard. Data refinement with WinGX ensures accurate determination of bond lengths, angles, and torsional parameters . For non-crystalline samples, NMR spectroscopy (e.g., , , DEPT) and high-performance thin-layer chromatography (HPTLC) with lipophilicity analysis (logP) are used .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs of 1,3-benzoxazol-2(3H)-one derivatives show antimicrobial activity against Gram-positive bacteria (e.g., Micrococcus luteus, MIC = 31.25 μg/mL) and antagonistic effects on adenosine A2A receptors . Activity is influenced by the sulfonyl-dihydroisoquinoline substituent, which enhances membrane penetration and target binding .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the sulfonyl-dihydroisoquinoline moiety?
The sulfonyl group undergoes nucleophilic substitution with amines (e.g., piperidine) or cleavage under acidic conditions (e.g., HCl), leading to ring opening or functionalization. Computational studies (DFT or molecular docking) suggest the dihydroisoquinoline moiety stabilizes transition states in receptor-binding scenarios .
Q. How can researchers address contradictions in antimicrobial activity data across structural analogs?
Discrepancies in MIC values often arise from substituent effects. For example, replacing the thiazole group (MIC = 31.25 μg/mL) with bulkier groups reduces activity due to steric hindrance . Systematic SAR studies using HPTLC-derived logP values and microbiological assays (e.g., broth microdilution) are critical for resolving such contradictions .
Q. What advanced analytical strategies optimize purity assessment for this compound?
Reverse-phase HPTLC with silica gel plates (e.g., Merck 60 F254) and mobile phases like chloroform-methanol (9:1) provides rapid purity checks. For quantification, HPLC-UV/Vis at λ = 254 nm or LC/MS ([M+H]+ analysis) is recommended . Crystallization in ethanol/water mixtures improves purity for pharmacological assays .
Q. How do structural modifications impact sigma-2 receptor binding affinity?
Functionalization of the dihydroisoquinoline ring (e.g., fluoro or chloro substitution) enhances receptor selectivity. For instance, 7-chloro derivatives show higher binding affinity (IC50 < 100 nM) due to improved hydrophobic interactions with receptor pockets. Molecular dynamics simulations validate these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
